molecular formula C8H13NO2 B13602906 2-Oxazolepropanol, 4,5-dimethyl- CAS No. 1082398-98-8

2-Oxazolepropanol, 4,5-dimethyl-

Cat. No.: B13602906
CAS No.: 1082398-98-8
M. Wt: 155.19 g/mol
InChI Key: DLNPFWMJUNUFJU-UHFFFAOYSA-N
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Description

3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol typically involves the reaction of primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs2CO3). This method allows for the efficient formation of oxazole derivatives in a single step .

Industrial Production Methods

While specific industrial production methods for 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of oxazoline derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethyl-1,3-oxazol-2-yl)propan-1-ol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1082398-98-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-(4,5-dimethyl-1,3-oxazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NO2/c1-6-7(2)11-8(9-6)4-3-5-10/h10H,3-5H2,1-2H3

InChI Key

DLNPFWMJUNUFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)CCCO)C

Origin of Product

United States

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